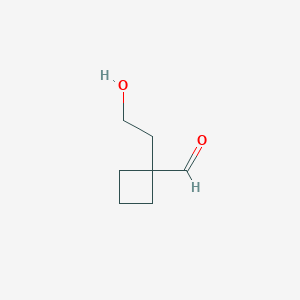
1-(2-Hydroxyethyl)cyclobutane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxyethyl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol . It features a cyclobutane ring substituted with a hydroxyethyl group and an aldehyde group. This compound is primarily used in research and development, particularly in the fields of organic synthesis and medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)cyclobutane-1-carbaldehyde can be achieved through various methods. One common approach involves the cycloaddition reaction of silyl enol ethers, catalyzed by triflic imide (Tf₂NH), to construct the cyclobutane ring . Another method includes the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene, followed by the addition of 1-bromo-2-hydroxynaphthalene to a ketone .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is typically produced in research laboratories for experimental purposes. The production process involves standard organic synthesis techniques, including the use of protective groups, selective reductions, and cycloaddition reactions .
化学反応の分析
Types of Reactions
1-(2-Hydroxyethyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, forming ethers or esters under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acid chlorides, and bases for nucleophilic substitution
Major Products Formed
Oxidation: 1-(2-Hydroxyethyl)cyclobutane-1-carboxylic acid
Reduction: 1-(2-Hydroxyethyl)cyclobutanol
Substitution: Various ethers and esters depending on the substituents used
科学的研究の応用
1-(2-Hydroxyethyl)cyclobutane-1-carbaldehyde is utilized in several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is employed in the development of new materials and chemical processes
作用機序
The mechanism of action of 1-(2-Hydroxyethyl)cyclobutane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The hydroxyethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
Cyclobutanol: A simple cyclobutane derivative with a hydroxyl group.
Cyclobutanone: A cyclobutane ring with a ketone group.
Cyclobutane-1,1-dicarboxylic acid: A cyclobutane ring with two carboxylic acid groups.
Uniqueness
1-(2-Hydroxyethyl)cyclobutane-1-carbaldehyde is unique due to the presence of both a hydroxyethyl group and an aldehyde group on the cyclobutane ring.
特性
分子式 |
C7H12O2 |
|---|---|
分子量 |
128.17 g/mol |
IUPAC名 |
1-(2-hydroxyethyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C7H12O2/c8-5-4-7(6-9)2-1-3-7/h6,8H,1-5H2 |
InChIキー |
FPYUPCYQJNAUGF-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(CCO)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


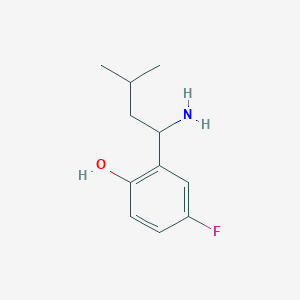
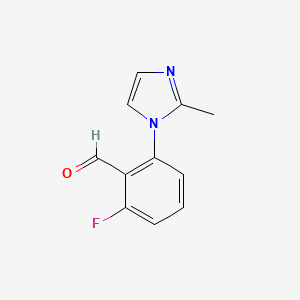
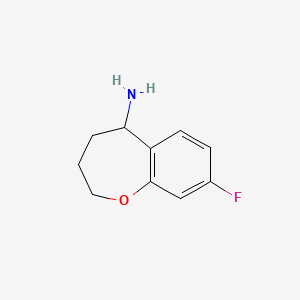

![{2-[(Pentan-3-yl)amino]phenyl}methanol](/img/structure/B13309515.png)
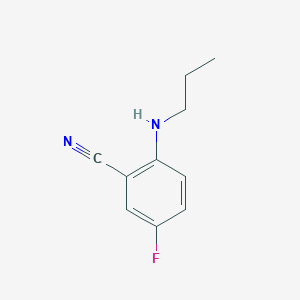

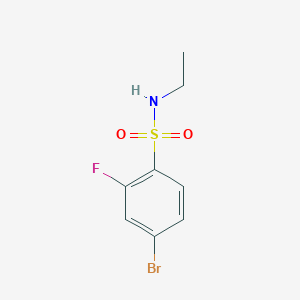
![4-{[3-(Methylsulfanyl)propyl]amino}pentan-1-ol](/img/structure/B13309535.png)
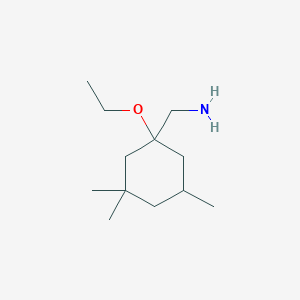
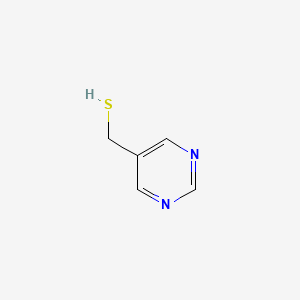
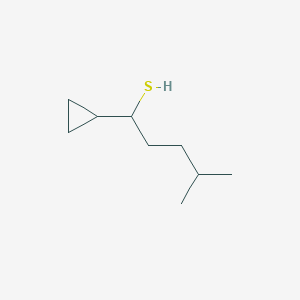
![3-[(1-Cyclopropylethyl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B13309555.png)

